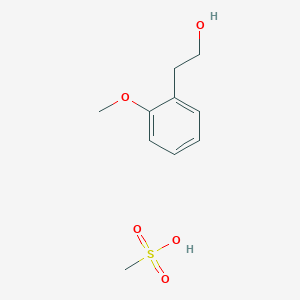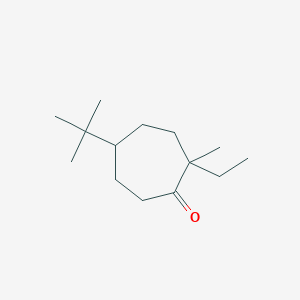
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is a chemical compound characterized by its unique structure, which includes a cycloheptane ring substituted with tert-butyl, ethyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone as a starting material, which undergoes alkylation reactions to introduce the tert-butyl, ethyl, and methyl groups. The reaction conditions often include the use of strong bases and alkyl halides to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl, ethyl, or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides (e.g., tert-butyl chloride) in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cycloheptane derivatives.
Aplicaciones Científicas De Investigación
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved may include signal transduction mechanisms that alter cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Cycloheptane: A simple cyclic hydrocarbon with seven carbon atoms.
2-Methylcycloheptanone: A cycloheptane derivative with a methyl group and a ketone functional group.
tert-Butylcycloheptane: A cycloheptane derivative with a tert-butyl group.
Uniqueness
5-tert-Butyl-2-ethyl-2-methylcycloheptan-1-one is unique due to the presence of multiple substituents on the cycloheptane ring, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
82126-53-2 |
|---|---|
Fórmula molecular |
C14H26O |
Peso molecular |
210.36 g/mol |
Nombre IUPAC |
5-tert-butyl-2-ethyl-2-methylcycloheptan-1-one |
InChI |
InChI=1S/C14H26O/c1-6-14(5)10-9-11(13(2,3)4)7-8-12(14)15/h11H,6-10H2,1-5H3 |
Clave InChI |
GYIGJKDQSFFNSH-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC(CCC1=O)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-{4-[(1H-Imidazol-1-yl)methyl]phenyl}-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14420244.png)
![1,3-Dimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14420252.png)

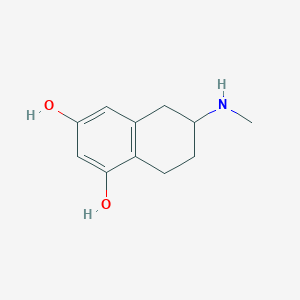
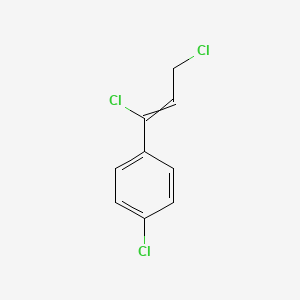
![Methyl 4-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]butanoate](/img/structure/B14420283.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
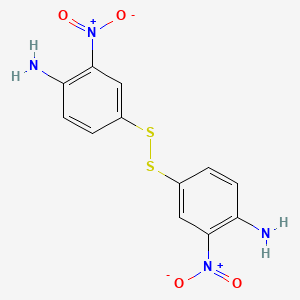
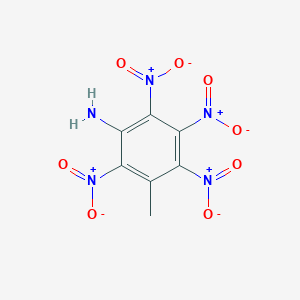

![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
